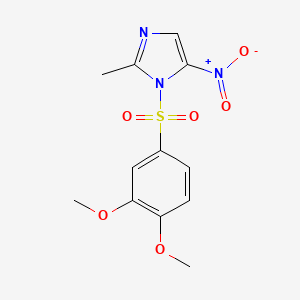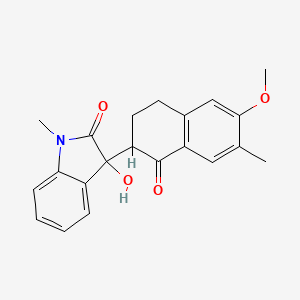methyl}piperidine](/img/structure/B11523233.png)
1-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](2,4-dichlorophenyl)methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE is a complex organic compound characterized by the presence of a tetrazole ring, chlorophenyl groups, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions. The final step often involves the coupling of the tetrazole intermediate with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography and recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring and chlorophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the piperazine moiety and chlorophenyl group but lacks the tetrazole ring.
1-(2,4-Dichlorophenyl)piperazine: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18Cl3N5 |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
1-[[1-(3-chlorophenyl)tetrazol-5-yl]-(2,4-dichlorophenyl)methyl]piperidine |
InChI |
InChI=1S/C19H18Cl3N5/c20-13-5-4-6-15(11-13)27-19(23-24-25-27)18(26-9-2-1-3-10-26)16-8-7-14(21)12-17(16)22/h4-8,11-12,18H,1-3,9-10H2 |
InChI Key |
JYRMPEYOZLYMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C3=NN=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-m-tolyl-amine](/img/structure/B11523152.png)

![6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11523187.png)
![N-(4-{[(E)-(dimethylamino)methylidene]sulfamoyl}phenyl)-2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11523194.png)
![4-bromo-2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11523216.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11523222.png)
![6-Bromo-3',5'-DI-tert-butyl-2-ethenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one](/img/structure/B11523225.png)

![2-chloro-5-(5-{(E)-[6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11523236.png)
![3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11523237.png)
methanone](/img/structure/B11523245.png)
![2,6-dichloro-N-[(4-fluorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B11523247.png)
![ethyl (2E)-2-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11523252.png)
![5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11523257.png)
